3-(2,3-Difluorophenyl)morpholine
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Overview
Description
3-(2,3-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO. It consists of a morpholine ring substituted with a 2,3-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)morpholine typically involves the reaction of 2,3-difluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted phenyl morpholine derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)morpholine
- 3-(3,4-Difluorophenyl)morpholine
- 3-(2,3-Dichlorophenyl)morpholine
Uniqueness
3-(2,3-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)morpholine |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6H2 |
InChI Key |
ZAPUYZCVRHRGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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